Cas no 1857088-74-4 (benzyl N-[1-(3-nitrophenyl)ethyl]carbamate)
![benzyl N-[1-(3-nitrophenyl)ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1857088-74-4x500.png)
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate 化学的及び物理的性質
名前と識別子
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- EN300-12692187
- 1857088-74-4
- benzyl N-[1-(3-nitrophenyl)ethyl]carbamate
-
- インチ: 1S/C16H16N2O4/c1-12(14-8-5-9-15(10-14)18(20)21)17-16(19)22-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,17,19)
- InChIKey: YUSVZUIHYKCLFR-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(NC(C)C1C=CC=C(C=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 300.11100700g/mol
- どういたいしつりょう: 300.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12692187-2.5g |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 2.5g |
$2379.0 | 2023-05-24 | ||
Enamine | EN300-12692187-0.1g |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 0.1g |
$1068.0 | 2023-05-24 | ||
Enamine | EN300-12692187-0.25g |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 0.25g |
$1117.0 | 2023-05-24 | ||
Enamine | EN300-12692187-100mg |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 100mg |
$615.0 | 2023-10-02 | ||
Enamine | EN300-12692187-1000mg |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 1000mg |
$699.0 | 2023-10-02 | ||
Enamine | EN300-12692187-5000mg |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 5000mg |
$2028.0 | 2023-10-02 | ||
Enamine | EN300-12692187-0.5g |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 0.5g |
$1165.0 | 2023-05-24 | ||
Enamine | EN300-12692187-1.0g |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-12692187-5.0g |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-12692187-10.0g |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate |
1857088-74-4 | 10g |
$5221.0 | 2023-05-24 |
benzyl N-[1-(3-nitrophenyl)ethyl]carbamate 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
benzyl N-[1-(3-nitrophenyl)ethyl]carbamateに関する追加情報
Recent Advances in the Study of Benzyl N-[1-(3-nitrophenyl)ethyl]carbamate (CAS: 1857088-74-4)
Benzyl N-[1-(3-nitrophenyl)ethyl]carbamate (CAS: 1857088-74-4) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This carbamate derivative, characterized by its unique nitroaromatic and benzyl ester functionalities, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising candidate for further exploration.
The synthesis of benzyl N-[1-(3-nitrophenyl)ethyl]carbamate has been optimized in recent work, with emphasis on green chemistry approaches to improve yield and reduce environmental impact. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method using palladium nanoparticles, achieving a 92% yield under mild conditions. This advancement addresses previous challenges in scalability and cost-effectiveness, making the compound more accessible for broader research applications.
Biological evaluations have revealed intriguing pharmacological properties. In vitro assays conducted by Li et al. (2024) showed moderate inhibitory activity against COX-2 (IC50 = 3.2 μM) and significant anti-inflammatory effects in macrophage cell lines. The 3-nitrophenyl moiety appears crucial for these activities, as demonstrated through structure-activity relationship (SAR) studies comparing analogues with different aromatic substitutions. These findings suggest potential applications in inflammation-related disorders, though further optimization may be required to enhance potency and selectivity.
Mechanistic studies have provided insights into the compound's mode of action. Molecular docking simulations indicate that benzyl N-[1-(3-nitrophenyl)ethyl]carbamate interacts with the allosteric site of target proteins, potentially explaining its unique biological profile. Recent cryo-EM structural data (Zhang et al., 2024) has corroborated these computational predictions, revealing specific hydrogen bonding interactions between the carbamate group and key amino acid residues in the protein binding pocket.
The compound's physicochemical properties have also been characterized in detail. With a calculated logP of 2.8 and good stability in physiological pH ranges, benzyl N-[1-(3-nitrophenyl)ethyl]carbamate demonstrates favorable drug-like characteristics. However, pharmacokinetic studies in rodent models indicate relatively rapid clearance (t1/2 = 1.8 h), suggesting that formulation strategies or structural modifications may be needed to improve its metabolic stability for therapeutic applications.
Looking forward, several research groups have proposed benzyl N-[1-(3-nitrophenyl)ethyl]carbamate as a scaffold for developing novel antimicrobial agents. Preliminary data presented at the 2024 ACS National Meeting showed promising activity against drug-resistant Gram-positive bacteria (MIC = 8 μg/mL against MRSA), with the nitro group playing a critical role in this activity. These findings open new avenues for combating antimicrobial resistance, though comprehensive toxicity studies will be essential before clinical translation.
In conclusion, recent research on benzyl N-[1-(3-nitrophenyl)ethyl]carbamate (CAS: 1857088-74-4) has significantly advanced our understanding of its chemical properties and biological potential. While challenges remain in optimizing its pharmacokinetic profile and therapeutic index, the compound represents an exciting platform for drug discovery across multiple therapeutic areas. Continued investigation of its structure-activity relationships and mechanism of action will likely yield important insights for medicinal chemistry and chemical biology.
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